EIDD-1931-d2

LC-MS/MS Bioanalysis Quantitative Pharmacology

EIDD-1931-d2 is a dideuterated analog of N4-hydroxycytidine specifically developed as an LC-MS/MS internal standard for quantifying EIDD-1931 in plasma, tissue, and cell culture. The +2 Da mass shift at the 5′-hydroxymethyl position ensures co-elution and identical ionization efficiency, delivering FDA/ICH M10-compliant accuracy (94.7–103.5%). Compared to 13C/15N labels, it provides equivalent analytical performance at 30–50% lower cost—the rational choice for high-volume clinical pharmacology and TDM workflows.

Molecular Formula C9H13N3O6
Molecular Weight 261.23 g/mol
Cat. No. B12416912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEIDD-1931-d2
Molecular FormulaC9H13N3O6
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)/t4-,6-,7-,8-/m1/s1/i3D2
InChIKeyXCUAIINAJCDIPM-APTDQHSTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one: A Deuterated N4-Hydroxycytidine Internal Standard


1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one, also known as EIDD‑1931‑d2 or β‑D‑N4‑hydroxycytidine‑d2, is a stable isotope‑labeled analogue of the broad‑spectrum antiviral ribonucleoside N4‑hydroxycytidine (EIDD‑1931) . The compound incorporates two deuterium atoms at the 5′-hydroxymethyl position of the ribose moiety, resulting in a molecular formula of C9H11D2N3O6 and a molecular weight of 261.23 g·mol⁻¹ . As a member of the N4‑hydroxycytidine class, it retains the same pyrimidin‑2‑one core and hydroxyamino pharmacophore as the parent molecule, thereby enabling its use as a mass‑differentiated internal standard in quantitative bioanalytical workflows while preserving the physicochemical behavior of the analyte [1].

Why Unlabeled N4‑Hydroxycytidine or Alternative Isotopologues Cannot Replace 1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one in Regulated Bioanalysis


In quantitative LC‑MS/MS assays, the use of an internal standard that co‑elutes with the analyte and exhibits identical ionization efficiency is mandatory to correct for matrix effects, recovery variability, and instrument drift. Unlabeled N4‑hydroxycytidine (EIDD‑1931) cannot serve as an internal standard because it is indistinguishable from the analyte in the mass spectrometer [1]. Structural analogs lacking the N4‑hydroxy group or possessing a different nucleobase introduce differential extraction and ionization behavior, compromising accuracy [2]. Alternative stable‑isotope labels, such as ¹³C or ¹⁵N, provide a mass shift but require complex, multi‑step synthesis and are often cost‑prohibitive for routine use . The dideuterated derivative described herein delivers a clean +2 Da mass increment without altering chromatographic retention, making it the fit‑for‑purpose reference material for laboratories quantifying EIDD‑1931 in plasma, tissues, or cell culture media .

1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one: Quantitative Differentiation Evidence


Mass Spectrometric Differentiation: +2.0 Da Shift Enables Unambiguous MRM Quantification of EIDD‑1931

The incorporation of two deuterium atoms at the 5′-hydroxymethyl position of the ribose ring yields a molecular weight of 261.23 g·mol⁻¹ for the deuterated compound, compared with 259.22 g·mol⁻¹ for the unlabeled N4‑hydroxycytidine (EIDD‑1931) [1]. This +2.0 Da mass shift allows the mass spectrometer to cleanly resolve the internal standard from the analyte in the first quadrupole, eliminating cross‑talk in multiple reaction monitoring (MRM) transitions [2].

LC-MS/MS Bioanalysis Quantitative Pharmacology

Isotopic Purity >98% Guarantees Minimal Interference in Isotope Dilution Assays

The commercial preparation of 1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one is supplied with an isotopic purity ≥98% (deuterium incorporation), as verified by LC‑MS and NMR . In contrast, in‑house synthesized deuterated standards frequently exhibit incomplete deuteration (70–90%) and contain unlabeled carryover, which introduces systematic bias in isotope dilution mass spectrometry (IDMS) [1].

Stable Isotope Internal Standard Method Validation

Deuterium Kinetic Isotope Effect Negligible at C5′‑Hydroxymethyl: Chromatographic Co‑elution Preserved

Deuteration at aliphatic carbon positions remote from the chromatographic interaction sites (e.g., the 5′‑hydroxymethyl group) induces a minimal retention time shift (<0.03 min) on reversed‑phase columns, in contrast to deuteration at amide or hydroxyl positions that can alter hydrogen‑bonding and cause significant peak splitting [1][2]. The target compound co‑elutes with unlabeled EIDD‑1931 under standard C18 gradient conditions, ensuring identical matrix suppression and ionization efficiency [3].

Chromatography Method Development Isotope Effect

Cost‑Effective Alternative to ¹³C/¹⁵N‑Labeled N4‑Hydroxycytidine Standards

The commercial price of 1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one is approximately 30–50% lower than that of a corresponding ¹³C,¹⁵N₂‑labeled N4‑hydroxycytidine standard (e.g., [¹³C,¹⁵N₂]‑NHC, CAS not available) . The simpler deuteration chemistry (H/D exchange at the primary alcohol) reduces synthetic steps and material costs without sacrificing analytical performance for routine pharmacokinetic studies [1].

Procurement Cost‑Benefit Stable Isotope

Validated Use as Internal Standard in FDA‑Guidance‑Compliant Bioanalytical Methods for EIDD‑1931

The deuterated compound is explicitly cited as a suitable internal standard in the FDA‑cleared LC‑MS/MS methods for quantifying EIDD‑1931 in human plasma, with documented inter‑day precision <6.2% CV and accuracy within 94.7–103.5% across the calibration range [1][2]. Non‑deuterated internal standards or structural analogs (e.g., 2′‑deoxyuridine‑d2) fail to meet the <15% CV acceptance criteria due to differential matrix effects and recovery [3].

Method Validation Regulated Bioanalysis FDA Guidance

Enables Specific Quantification of Intracellular EIDD‑1931 Triphosphate Without Interference from Endogenous Nucleotides

When measuring the active triphosphate metabolite of EIDD‑1931 in cells, the dideuterated internal standard allows selective MS/MS detection without interference from endogenous cytidine triphosphate (CTP) or uridine triphosphate (UTP) pools [1]. The +2 Da mass increment on the ribose moiety is retained after phosphorylation, enabling accurate quantification of sub‑pmol·10⁶ cells⁻¹ levels of the antiviral nucleotide [2].

Intracellular Pharmacology Nucleotide Analog LC‑MS/MS

1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one: Optimal Use Cases in Bioanalytical and Pharmacological Research


Regulated Bioanalysis of EIDD‑1931 in Plasma for Pharmacokinetic Studies

As a fit‑for‑purpose internal standard, the dideuterated compound enables accurate quantification of EIDD‑1931 in human and animal plasma following oral administration of molnupiravir. Its +2 Da mass shift and >98% isotopic purity deliver method precision <6.2% CV and accuracy within 94.7–103.5%, fully compliant with FDA/ICH M10 guidance [1]. This is the preferred internal standard for clinical pharmacology laboratories conducting dose‑finding or drug‑drug interaction studies.

Intracellular Pharmacology: Measuring Active Triphosphate Levels in Infected Cells

The deuterium label remains intact after cellular phosphorylation, allowing selective LC‑MS/MS detection of EIDD‑1931‑triphosphate amidst high background concentrations of endogenous CTP and UTP. This application is critical for establishing the relationship between extracellular drug exposure and intracellular active metabolite concentrations, informing antiviral dosing strategies and identifying resistance mechanisms [2].

Method Development and Validation for Therapeutic Drug Monitoring (TDM)

Hospitals and reference laboratories implementing TDM for molnupiravir‑treated patients require a robust, cost‑effective internal standard. The dideuterated derivative offers a 30–50% cost advantage over ¹³C/¹⁵N‑labeled alternatives while providing equivalent analytical performance, making it the economically rational choice for high‑volume sample analysis .

Metabolic Tracing and Excretion Studies in Preclinical Species

The stable deuterium label permits tracking of the parent nucleoside and its catabolites (e.g., uridine, cytidine) in mass balance and excretion studies without the use of radioactive tracers. The specific deuteration at the 5′‑hydroxymethyl group minimizes metabolic isotope effects, ensuring that the tracer accurately reflects the disposition of unlabeled EIDD‑1931 [3].

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